

Spectroscopic Profile of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Octahydro-pyrido[1,2-A]pyrazine

Cat. No.: B15601590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Octahydro-pyrido[1,2-A]pyrazine**. Due to the limited availability of public domain experimental data for this specific enantiomer, this document focuses on presenting available data for analogous structures to provide a valuable reference point. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis.

Introduction

(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .^[1] Its structure is a key scaffold in medicinal chemistry, notably in the development of μ -opioid receptor antagonists.^{[2][3][4]} A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, characterization, and application in drug discovery and development.

While specific experimental spectra for **(R)-Octahydro-pyrido[1,2-A]pyrazine** are not readily available in the public domain, certificates of analysis for commercially available samples state that the spectroscopic data are consistent with the proposed structure.^[5] This guide compiles data from structurally related compounds to infer the expected spectral features.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of (R)-Octahydro-pyrido[1,2-A]pyrazine.

Table 1: ^1H NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-A]pyrazine	-	Consistent with structure. Specific chemical shift values and multiplicities are not detailed in the available certificate of analysis. ^[5]

Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the aliphatic region, typically between 1.5 and 4.0 ppm.

Table 2: ^{13}C NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs

Compound	Solvent	Chemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-	Not Specified	Not available in the provided data. The compound is indexed in the NIST WebBook, but the publicly available data does not include ^{13}C NMR information. ^[5]

Note: Expected ^{13}C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine skeleton would generally fall in the range of 20-70 ppm.

Table 3: Significant IR Absorption Bands of Pyrido[1,2-a]pyrazine Analogs

Compound	Sample Phase	Significant Absorption Bands (cm ⁻¹)	Functional Group Assignment
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one	-	Expected strong absorption in the 1650-1700 cm ⁻¹ region.[5]	Amide C=O stretch
Pyrazine	Solid Argon	Multiple bands reported, characteristic of the aromatic ring structure.[6]	Aromatic C-H and ring vibrations

Note: For **(R)-Octahydro-pyrido[1,2-A]pyrazine**, which lacks a carbonyl group and aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic) typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations around 1000-1200 cm⁻¹.

Table 4: Mass Spectrometry Data of Pyrido[1,2-a]pyrazine Analogs

Compound	Ionization Method	[M+H] ⁺ (m/z)	Molecular Weight (g/mol)
(R)-Octahydro-pyrido[1,2-A]pyrazine	-	-	140.23[1]
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one	-	-	154.21[5]

Note: The mass spectrum of **(R)-Octahydro-pyrido[1,2-A]pyrazine** is expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

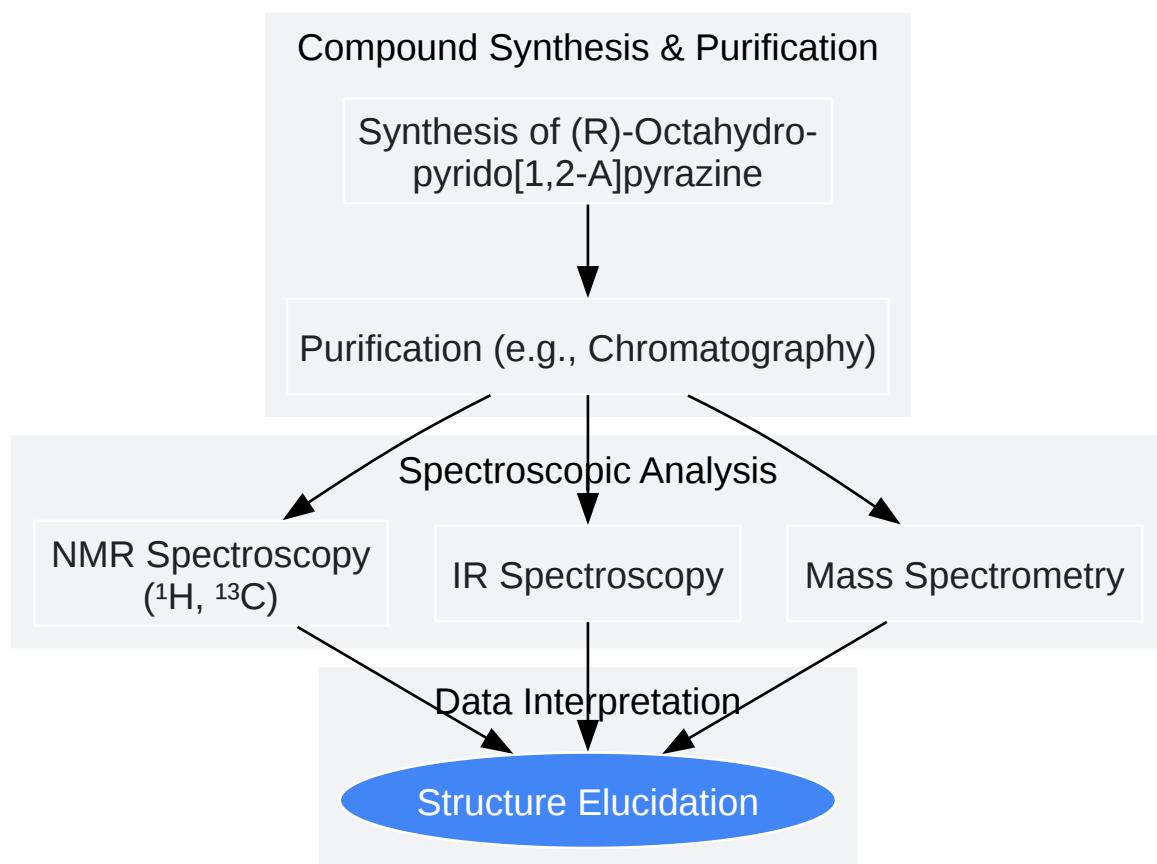
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **(R)-Octahydro-pyrido[1,2-A]pyrazine** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker Avance Neo 400 MHz instrument or equivalent.[\[7\]](#)
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , D_2O).
- Data Acquisition:
 - For ^1H NMR, the spectral width is generally set to 10-15 ppm.
 - For ^{13}C NMR, the spectral width is typically in the range of 200-220 ppm.
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[\[5\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to yield the frequency domain spectrum.[\[5\]](#) Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[\[5\]](#)
- Sample Preparation:
 - Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).



- KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .[5]
- Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion trap or an Agilent Q-ToF G6545B, is used.[7]
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]
- Ionization: The sample molecules are ionized using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[5]
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and deduce the structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Octahydro-pyrido[1,2-a]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601590#spectroscopic-data-of-r-octahydro-pyrido-1-2-a-pyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com